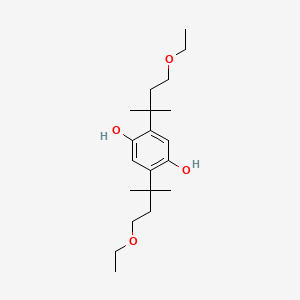![molecular formula C12H15ClO2S B14321906 2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid CAS No. 110577-63-4](/img/structure/B14321906.png)
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid is an organic compound with a molecular formula of C12H15ClO2S This compound features a chlorophenyl group attached to a sulfanyl group, which is further connected to a dimethylbutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid typically involves the reaction of 4-chlorothiophenol with 3,3-dimethylbutanoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like bromine or nitric acid, with solvents such as acetic acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. The chlorophenyl group can interact with specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]phenylacetic acid
- 3-[(4-Chlorophenyl)sulfanyl]-2-acetamidopropanoic acid
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylbutanoic acid moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity profiles.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
110577-63-4 |
|---|---|
Fórmula molecular |
C12H15ClO2S |
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c1-12(2,3)10(11(14)15)16-9-6-4-8(13)5-7-9/h4-7,10H,1-3H3,(H,14,15) |
Clave InChI |
JBTVHAOPCCDXOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)O)SC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


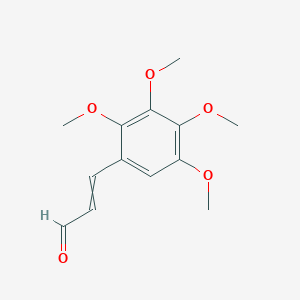
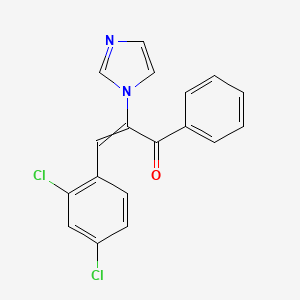
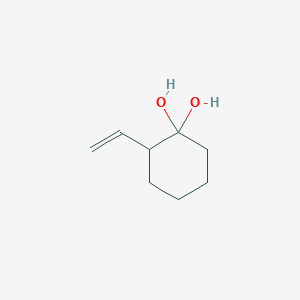
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
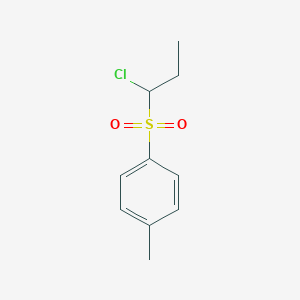
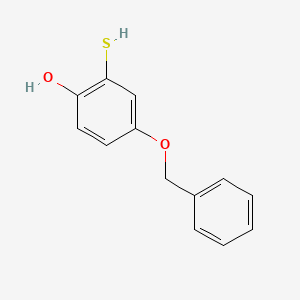
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
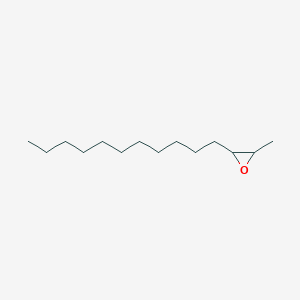
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
